3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791296
InChI: InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
SMILES: C1C2(CC1(C2)C(=O)O)CBr
Molecular Formula: C7H9BrO2
Molecular Weight: 205.05 g/mol

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

VCID: VC13791296

Molecular Formula: C7H9BrO2

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -

Description

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family, which are known for their unique structural properties and applications in organic chemistry. BCPs are often used as bioisosteres of phenyl rings in drug design due to their ability to mimic certain physical and chemical properties of aromatic systems while offering distinct advantages in terms of stability and reactivity .

Applications and Research Findings

BCPs are gaining attention in drug discovery due to their potential as phenyl ring bioisosteres. They offer advantages in terms of metabolic stability and reduced lipophilicity compared to traditional aromatic systems . While specific applications of 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid are not detailed, its bromomethyl group provides a versatile handle for further chemical modification, which could be useful in synthesizing complex molecules.

Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight
Methyl 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate1113001-87-8C8H11BrO2219.08 g/mol
tert-Butyl 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate138732-34-0C11H17BrO2261.16 g/mol
3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid-C7H9BrO2Approx. 205.06 g/mol
Product Name 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular Formula C7H9BrO2
Molecular Weight 205.05 g/mol
IUPAC Name 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
Standard InChIKey NXRRNEOXMJIEBD-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C(=O)O)CBr
Canonical SMILES C1C2(CC1(C2)C(=O)O)CBr
PubChem Compound 155897104
Last Modified Apr 15 2024

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